1-(But-3-en-1-yl)cyclobutane-1-carbaldehyde

Description

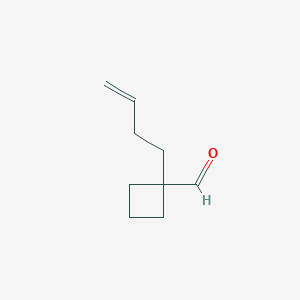

1-(But-3-en-1-yl)cyclobutane-1-carbaldehyde is a cyclobutane derivative featuring a carbaldehyde group and a butenyl substituent at the 1-position of the cyclobutane ring. Its molecular formula is inferred as C₉H₁₂O, combining a strained four-membered cyclobutane ring, a reactive aldehyde moiety, and a but-3-en-1-yl chain.

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

1-but-3-enylcyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C9H14O/c1-2-3-5-9(8-10)6-4-7-9/h2,8H,1,3-7H2 |

InChI Key |

OLXFZNUVXSBVLV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC1(CCC1)C=O |

Origin of Product |

United States |

Preparation Methods

Photochemical Cyclization

Photochemical methods are frequently employed to generate cyclobutane rings via electrocyclization of conjugated precursors. For instance, methyl coumalate derivatives can undergo UV-induced 4π electrocyclization to form cyclobutane intermediates, which can then be functionalized further.

| Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Photochemical electrocyclization of methyl coumalate | UV light | Room temperature, inert atmosphere | Variable (up to 80%) | Requires subsequent reduction steps |

Functionalization of Cyclobutane Derivatives

C–H Functionalization

Recent advances have utilized C–H activation strategies to introduce side chains onto cyclobutane cores.

| Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| C–H arylation or alkylation | Transition metal catalysts (e.g., Pd, Rh) | Elevated temperature, specific solvents | Variable | Enables late-stage modification |

Side Chain Introduction and Aldehyde Formation

Cross-Coupling and Functional Group Transformations

The side chain can be introduced via cross-coupling reactions such as Suzuki or Heck reactions, followed by oxidation to form the aldehyde.

| Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Suzuki coupling of cyclobutane derivatives with butenyl boronic acids | Pd catalysts, base | Reflux | Moderate to high | Requires prior halogenation of cyclobutane |

Oxidation of Alcohol Intermediates

Alternatively, alcohol intermediates obtained via hydroboration or Grignard reactions can be oxidized to aldehydes using PCC or Swern oxidation.

| Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Swern oxidation | DMSO, oxalyl chloride, base | Low temperature | Excellent | Mild and selective |

Summary of Synthesis Pathways

| Approach | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|

| Photochemical electrocyclization | High regioselectivity, versatile | Requires UV equipment, multi-step | 50–80% |

| [2+2] Cycloaddition | Straightforward, scalable | Stereocontrol challenges | 40–70% |

| C–H Functionalization | Late-stage modification, stereoselectivity | Regioselectivity issues | 30–60% |

| Organocatalytic Rearrangement | Enantioselective, high stereocontrol | Multi-step, catalyst-dependent | 60–85% |

Chemical Reactions Analysis

1-(But-3-en-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The but-3-en-1-yl group can undergo electrophilic addition reactions, such as hydrohalogenation, where hydrogen halides (HX) add across the double bond to form haloalkanes.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in a primary alcohol.

Scientific Research Applications

1-(But-3-en-1-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Biology: The compound’s unique structure makes it a valuable tool for studying the effects of cyclobutane rings in biological systems.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(But-3-en-1-yl)cyclobutane-1-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The cyclobutane ring provides a rigid framework that can influence the compound’s binding affinity and specificity for certain enzymes or receptors. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ring Size Variations

Cyclopropane and Cyclopentane Analogs

- 1-(But-3-en-2-yl)cyclopropane-1-carbaldehyde (C₈H₁₀O): The smaller cyclopropane ring introduces greater ring strain, increasing reactivity but reducing stability compared to cyclobutane. The shifted double bond position (but-3-en-2-yl) may alter conjugation and reaction pathways .

- 1-(But-3-en-1-yl)cyclopentane-1-carbaldehyde (C₁₀H₁₆O): The five-membered cyclopentane ring reduces strain, enhancing stability. This analog is less reactive in RCM but may exhibit improved solubility due to lower polarity .

Key Insight :

Cyclobutane strikes a balance between strain and stability, making it preferable for applications requiring controlled reactivity, such as peptide stapling .

Functional Group Variations

Carboxylic Acid and Amino Derivatives

- 1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (C₉H₁₃NO₂): The replacement of the aldehyde with a carboxylic acid and amino group enables integration into peptide backbones. These derivatives are critical for forming hydrocarbon-stapled peptides with enhanced α-helical stability .

- 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid (C₇H₁₁NO₃): The carboxamide group increases hydrogen-bonding capacity, influencing solubility and biological activity .

Key Insight :

The aldehyde group in the target compound offers nucleophilic reactivity for cross-coupling or condensation reactions, distinguishing it from carboxylate or amide-containing analogs .

Substituent Position and Reactivity

Physicochemical and Reactivity Profiles

- Reactivity : The aldehyde group facilitates nucleophilic additions (e.g., Grignard reactions), while the butenyl chain enables RCM to form macrocycles or constrained peptides .

- Solubility : Polar solvents (e.g., THF, DCM) are likely suitable due to the aldehyde’s polarity, though cyclobutane strain may reduce solubility compared to cyclopentane analogs.

- Stability : The cyclobutane ring’s strain may lead to ring-opening under harsh conditions, whereas cyclopentane derivatives are more thermally stable .

Biological Activity

1-(But-3-en-1-yl)cyclobutane-1-carbaldehyde is an organic compound characterized by a cyclobutane ring, a butene side chain, and an aldehyde functional group. Its unique structure suggests potential biological activity, particularly in interactions with enzymes and other biomolecules. This article explores the known biological activities, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C9H14O, with a molecular weight of 138.21 g/mol. The compound features a cyclobutane ring substituted with a but-3-en-1-yl group and an aldehyde group at the same position. The presence of the unsaturated side chain introduces reactivity that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic residues in proteins and enzymes. This interaction may alter enzyme function and impact various biochemical pathways within cells. Additionally, the unsaturation in the butene chain may enhance its reactivity with biological targets.

Anti-inflammatory Effects

The compound has been explored for potential anti-inflammatory properties. Aldehyde-containing compounds often show promise in modulating inflammatory pathways, which may be relevant for therapeutic applications in diseases characterized by chronic inflammation .

Comparative Biological Activity Table

The following table summarizes the biological activities of this compound in comparison to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Other Notable Effects |

|---|---|---|---|

| This compound | Hypothesized | Potentially present | Unknown |

| 1-(But-2-en-1-yl)cyclobutane-1-carbaldehyde | Limited data available | Not specified | Similar structural behavior |

| Citridone A derivatives | Moderate | Weak | Various biological activities |

Enzyme Interactions

Studies suggest that aldehydes can interact with key enzymes involved in metabolic pathways. For instance, the interaction of aldehydes with nucleophilic residues can lead to enzyme inhibition or activation, impacting cellular metabolism and signaling pathways .

Applications in Medicine

The potential therapeutic applications of this compound include its use as a building block in organic synthesis for more complex medicinal compounds. Its unique structure may also allow for the development of novel drugs targeting specific diseases, particularly those involving inflammation or infection .

Q & A

Q. How should researchers address missing toxicological data for this compound in risk assessments?

- Methodological Answer : Apply read-across methods using structurally similar aldehydes (e.g., cyclohexanecarbaldehyde). Conduct in vitro assays (e.g., Ames test for mutagenicity) as preliminary screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.